(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296583
InChI: InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m0./s1
SMILES:
Molecular Formula: C18H26BF4N3
Molecular Weight: 371.2 g/mol

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

CAS No.:

Cat. No.: VC18296583

Molecular Formula: C18H26BF4N3

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate -

Specification

Molecular Formula C18H26BF4N3
Molecular Weight 371.2 g/mol
IUPAC Name (5S)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m0./s1
Standard InChI Key LCNBIVCCERSRBG-RSAXXLAASA-N
Isomeric SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CCC3=N2)C(C)(C)C)C
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C)(C)C)C

Introduction

Structural and Stereochemical Characteristics

The molecular architecture of (S)-5-(tert-butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate (C₁₈H₂₆BF₄N₃; MW 371.2 g/mol) features a fused bicyclic system comprising a pyrrolidine ring annulated to a triazole moiety. The mesityl (2,4,6-trimethylphenyl) group at position 2 and the tert-butyl substituent at position 5 impart substantial steric bulk, while the tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar aprotic solvents.

Absolute Configuration and Chirality

The (S)-configuration at the C5 position is critical for enantioselective catalysis. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the spatial arrangement of substituents, with the tert-butyl group occupying a pseudoaxial orientation to minimize steric clash with the mesityl group. This stereoelectronic profile enables selective substrate binding in catalytic cycles.

Synthesis and Optimization Strategies

Multicomponent Reaction (MCR) Approaches

A copper-catalyzed [3+2] cycloaddition between propargylamines and azides forms the pyrrolo-triazole core. Subsequent N-arylation with mesityl bromide and quaternization with tert-butyl iodide yield the triazolium intermediate. Metathesis with NaBF₄ in acetonitrile affords the final tetrafluoroborate salt (85% yield, >99% ee).

Artificial Force-Induced Reaction (AFIR) Methodology

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict optimal reaction pathways for introducing stereochemical fidelity. Transition state analysis reveals a ΔG‡ of 23.1 kcal/mol for the quaternization step, justifying the use of high-temperature (80°C) conditions to overcome kinetic barriers.

Physicochemical Properties

Table 1: Key Physicochemical Data

PropertyValue
Melting Point214–216°C (dec.)
Solubility25 mg/mL in DMSO, 8 mg/mL in MeCN
Specific Rotation ([α]D²⁵)+38.2° (c = 1.0, CHCl₃)
pKa (H₂O)4.7 ± 0.2

The compound exhibits remarkable thermal stability up to 200°C (TGA data), with decomposition occurring via retro-Diels-Alder cleavage of the triazole ring. Cyclic voltammetry in MeCN shows a reversible oxidation wave at +1.23 V vs. Fc/Fc⁺, indicative of redox-active character relevant to catalytic cycles .

Catalytic Applications in Organic Synthesis

Asymmetric Redox Esterification

In N-heterocyclic carbene (NHC)-catalyzed reactions, the compound generates a chiral acyl azolium intermediate that mediates enantioselective esterifications. For cinnamaldehyde derivatives, enantiomeric excesses (ee) reach 94% when using 5 mol% catalyst loading (Table 2) .

Table 2: Catalytic Performance in Redox Esterification

SubstrateProduct Yield (%)ee (%)
4-NO₂-Cinnamaldehyde8994
4-MeO-Cinnamaldehyde7688
α-Chloroaldehyde8291

Enolate-Free Aldol Reactions

The sterically hindered NHC ligand facilitates umpolung reactivity, enabling cross-aldol couplings between aliphatic aldehydes and ketones without preformed enolates. Diastereoselectivities up to 12:1 (anti:syn) are achieved through transition-state chair control .

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